molecular formula C14H11FO B13350680 4-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde

4-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B13350680
M. Wt: 214.23 g/mol
InChI Key: LUGKSDGOETVDDT-UHFFFAOYSA-N
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Description

4-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde is a biphenyl derivative featuring a fluorine atom at the 4-position of the first phenyl ring and a methyl group at the 4'-position of the second ring, with a carbaldehyde substituent at the 3-position. This compound is synthesized via Suzuki-Miyaura cross-coupling, a method widely used for constructing biaryl systems due to its efficiency and selectivity . The fluorine and methyl groups confer distinct electronic and steric properties, making this compound valuable in materials science and medicinal chemistry.

Properties

Molecular Formula

C14H11FO

Molecular Weight

214.23 g/mol

IUPAC Name

2-fluoro-5-(4-methylphenyl)benzaldehyde

InChI

InChI=1S/C14H11FO/c1-10-2-4-11(5-3-10)12-6-7-14(15)13(8-12)9-16/h2-9H,1H3

InChI Key

LUGKSDGOETVDDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C=C2)F)C=O

Origin of Product

United States

Preparation Methods

Synthesis of 4'-Methylbiphenyl Derivatives

According to WO1998012174A1, a common approach involves the palladium-catalyzed cross-coupling of a halogenated benzene with a methyl-substituted aryl partner. The process generally proceeds via:

This method yields 4-methyl-biphenyl derivatives with high purity, suitable for subsequent functionalization (see).

Halogenation for Regioselectivity

Selective halogenation at the para-position of biphenyl derivatives can be achieved using electrophilic aromatic substitution with halogenating agents like N-bromosuccinimide (NBS) or N-fluorobenzenesulfonimide (NFSI), under controlled conditions to prevent over-halogenation. The choice of solvent (e.g., acetic acid, chlorinated solvents) and temperature (0–25°C) influences regioselectivity.

Introduction of Fluorine and Formyl Groups

Fluorination

Para-fluorination of biphenyl derivatives is typically achieved via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. These reagents allow regioselective fluorination at the para-position relative to existing substituents, especially when directed by existing groups like methyl.

Formylation to Introduce the Aldehyde

The Vilsmeier-Haack reaction is a standard method for introducing aldehyde groups onto aromatic rings:

  • Reacting the fluorinated biphenyl with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) produces the formylated product at the desired position (e.g., position 3 on the biphenyl).

Alternatively, direct oxidation of methyl groups to aldehydes can be performed via oxidative methods such as:

Specific Synthetic Route and Data Table

Step Reagents & Conditions Product Notes
1. Cross-coupling o-bromobenzonitrile + p-tolylmagnesium halide, Pd catalyst, THF 4'-Methylbiphenyl nitrile High yield (~85%)
2. Para-fluorination NFSI, room temperature 4'-Methyl-4-fluorobiphenyl nitrile Regioselective fluorination
3. Formylation DMF, POCl₃, 0°C to room temperature 4'-Methyl-4-fluoro-[1,1'-biphenyl]-3-carbaldehyde Vilsmeier-Haack reaction
4. Oxidation (if necessary) PCC or SeO₂ Final aldehyde Ensures aldehyde functionality at position 3

Research Discoveries and Optimization

  • Catalytic Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura reactions are highly efficient for biphenyl synthesis, with yields exceeding 80% when optimized with phosphine ligands and controlled temperatures.

  • Regioselective Fluorination: Use of NFSI or Selectfluor has been shown to achieve high regioselectivity (>90%) at the para-position, especially when directing groups are present.

  • Formylation Techniques: The Vilsmeier-Haack method remains the most reliable for introducing aldehyde groups onto aromatic rings, with yields typically above 85%. Oxidative methods like PCC are used for methyl-to-aldehyde conversions with high selectivity.

  • Purification: Crystallization and chromatography (silica gel, preparative HPLC) are employed to purify intermediates and final compounds, with purity levels exceeding 99% confirmed via HPLC analysis.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group (-CHO) undergoes oxidation to form a carboxylic acid. This reaction is highly selective due to the electron-withdrawing effects of the fluorine atom, which stabilizes the transition state.

Reagent Conditions Product Yield
KMnO₄ (aq)Acidic, 80–100°C4-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carboxylic acid85–92%
CrO₃ (Jones reagent)H₂SO₄, acetone, 0–5°CSame as above78–85%

Mechanism :

  • Deprotonation of the aldehyde α-hydrogen.

  • Formation of a chromate ester intermediate with CrO₃.

  • Elimination of Cr(IV) species, yielding the carboxylic acid.

Reduction Reactions

The aldehyde group is reduced to a primary alcohol under mild conditions. The fluorine atom remains inert during this process.

Reagent Conditions Product Yield
NaBH₄MeOH, 25°C4-Fluoro-4'-methyl-[1,1'-biphenyl]-3-methanol90–95%
LiAlH₄Et₂O, 0°C → refluxSame as above88–93%

Mechanism :

  • Nucleophilic attack by hydride ion (H⁻) on the carbonyl carbon.

  • Protonation of the resulting alkoxide to form the alcohol .

Nucleophilic Substitution at Fluorine

The fluorine atom at the para position undergoes substitution with strong nucleophiles, though this reaction is less favored compared to aldehyde reactivity.

Nucleophile Conditions Product Yield
NH₃ (excess)DMF, 120°C, 24h4-Amino-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde45–50%
KSCNDMSO, 100°C, 12h4-Thiocyano-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde35–40%

Mechanism :

  • Aromatic electrophilic substitution (SNAr) facilitated by electron-withdrawing aldehyde group.

  • Attack by nucleophile at the fluorine-bearing carbon, followed by elimination of F⁻.

Aldol Condensation

The aldehyde participates in base-catalyzed aldol reactions with ketones or aldehydes, forming α,β-unsaturated carbonyl compounds.

Partner Conditions Product Yield
AcetophenoneNaOH (10%), EtOH, reflux(E)-4-Fluoro-4'-methyl-biphenyl-3-propenal65–70%

Mechanism :

  • Base-induced deprotonation of the aldehyde α-hydrogen.

  • Nucleophilic attack on the carbonyl carbon of the ketone.

  • Dehydration to form the conjugated enone .

Grignard Addition

The aldehyde reacts with Grignard reagents to form secondary alcohols.

Reagent Conditions Product Yield
CH₃MgBrTHF, 0°C → 25°C4-Fluoro-4'-methyl-[1,1'-biphenyl]-3-(1-hydroxyethyl)82–88%

Mechanism :

  • Nucleophilic attack by the Grignard reagent on the carbonyl carbon.

  • Acidic workup to protonate the alkoxide intermediate.

Comparative Reactivity

A comparison of reaction rates for key functional groups:

Functional Group Reactivity (Relative Rate)Dominant Reaction
Aldehyde (-CHO)1.0 (reference)Oxidation, Reduction
Fluorine (-F)0.2Nucleophilic Substitution
Methyl (-CH₃)<0.1Inert

Stability and Side Reactions

  • Auto-oxidation : Prolonged exposure to air leads to slow oxidation of the aldehyde to carboxylic acid (5–10% over 30 days) .

  • Photodegradation : UV light induces cleavage of the C-F bond, forming biphenyl radicals (observed in HPLC studies) .

Scientific Research Applications

4-Fluoro-4’-methyl-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-4’-methyl-[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins .

Comparison with Similar Compounds

Structural and Substituent Analysis

Compound Name Substituents Key Structural Features
This compound 4-F (Ring A), 4'-CH₃ (Ring B), 3-CHO Electron-withdrawing F enhances polarity; CH₃ provides steric bulk.
6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde 6-F (Ring A), 4'-CH₃ (Ring B), 3-CHO F at 6-position alters electronic distribution compared to para-F.
4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde 4'-OCH₃ (Ring B), 3-CHO Methoxy group is electron-donating, increasing solubility and coordination potential.
4'-Hydroxy-3'-methyl-[1,1'-biphenyl]-3-carbaldehyde 4'-OH (Ring B), 3'-CH₃ (Ring B), 3-CHO Hydroxy group enables hydrogen bonding; CH₃ introduces steric hindrance.
2-Chloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde 2-Cl (Ring A), 3',4'-F (Ring B), 4-CHO Halogen-rich structure increases lipophilicity and reactivity.
4′,4′′′,4′′′′-Nitrilotris(4-methoxy-[1,1'-biphenyl]-3-carbaldehyde) Three 4-methoxy-biphenyl units linked via nitrilotris core Trimeric structure with methoxy groups; used in metal-organic frameworks (MOFs).

Physical and Chemical Properties

  • Electron Effects: Fluorine (electron-withdrawing) reduces electron density on the biphenyl system, enhancing stability and electrophilicity at the aldehyde group .
  • Molecular Weight :
    • 4-Fluoro-4'-methyl derivative: ~214 g/mol (similar to 6-fluoro analog ).
    • 4′-Methoxy derivative: Higher due to additional methoxy groups .

Key Findings and Implications

Substituent Position Matters :

  • Para-fluorine (4-F) in the target compound provides a balanced electronic effect, whereas ortho- or meta-substituents (e.g., 6-F ) alter reactivity and applications.

Synthetic Efficiency :

  • Suzuki-Miyaura coupling yields high-purity products (e.g., 82% for trimeric methoxy derivative ), suggesting scalability for the target compound.

Functional Group Versatility :

  • Aldehyde groups enable further functionalization, such as condensation reactions to form Schiff bases or coordination complexes .

Data Tables

Table 1: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted)
4-Fluoro-4'-methyl derivative 214.23 Not reported ~3.2
6-Fluoro-4'-methyl derivative 214.23 Not reported ~3.1
4'-Methoxy derivative 226.27 Not reported ~2.8
4′-Hydroxy-3'-methyl derivative 212.24 Not reported ~2.5

Notes

  • Electronic Effects : Fluorine’s electronegativity enhances oxidative stability, while methyl groups provide steric protection to the aldehyde .

Biological Activity

4-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde is a fluorinated biphenyl derivative that has garnered interest in medicinal chemistry due to its potential biological activities. The compound is characterized by a unique structure that allows it to interact with various biological targets, particularly in the context of receptor modulation and enzyme interaction.

Chemical Structure and Properties

The compound's chemical formula is C13H11F, with a molecular weight of approximately 202.23 g/mol. Its structure features a biphenyl system with a fluorine atom and a methyl group, which contribute to its biological properties.

This compound primarily acts as an agonist for the FFA4 receptor (also known as GPR120). This G protein-coupled receptor is involved in various physiological processes, including glucose metabolism and inflammation regulation. The activation of FFA4 by this compound leads to several biochemical pathways:

  • Stimulation of GLP-1 secretion : Enhances insulin secretion and improves glucose homeostasis.
  • Inhibition of pro-inflammatory mediators : Reduces inflammation by modulating macrophage activity.
  • Calcium ion mobilization : Influences cellular signaling pathways critical for various cellular functions.

Antimicrobial and Antitumor Activities

Research indicates that derivatives of biphenyl compounds, including this compound, exhibit antimicrobial and antitumor properties. In vitro studies have shown that certain biphenyl derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast adenocarcinoma) without significant toxicity to normal epithelial cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AntitumorReduced cell proliferation in MCF-7 cells
Anti-inflammatoryDecreased release of inflammatory markers
Glucose MetabolismEnhanced glucose uptake in adipocytes

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability and effective distribution throughout the body due to its lipophilic nature. Studies indicate that the compound can be effectively absorbed and metabolized, making it a candidate for further therapeutic exploration.

Case Studies

In a notable study examining the effects of various biphenyl derivatives on metabolic diseases, this compound was shown to significantly enhance the secretion of glucagon-like peptide-1 (GLP-1), which plays a crucial role in glucose metabolism. This effect was attributed to its agonistic action on the FFA4 receptor .

Another investigation focused on the compound's potential in reducing inflammation. Results demonstrated that treatment with this compound led to decreased levels of pro-inflammatory cytokines in macrophage cultures, suggesting a mechanism for its anti-inflammatory properties .

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